Amide-Activated Fluoro Displacement Outperforms Sulfone and Ketone Activation in Model SNAr Reactions
In model nucleophilic aromatic substitution reactions, the amide linkage in 4-fluoro-N-(4-hydroxyphenyl)benzamide activated the para-fluoro substituent with high selectivity and near-quantitative yield, judged suitable as a polymer-forming reaction; this performance was demonstrated to be analogous to – and in some cases superior to – conventional sulfone and ketone activating groups, which typically require harsher conditions or yield lower selectivity [1].
| Evidence Dimension | Model reaction yield for amide-activated fluoro displacement vs. conventional activating groups |
|---|---|
| Target Compound Data | Near-quantitative yield with high selectivity |
| Comparator Or Baseline | Sulfone-activated and ketone-activated systems (typical isolated yields 80–95% under comparable conditions in poly(aryl ether) syntheses) |
| Quantified Difference | Amide activation achieves equivalent or higher selectivity without the need for an additional electron-withdrawing group; quantitative yield advantage of approximately 5–20 percentage points over typical sulfone systems is inferred from class-level literature [2] |
| Conditions | NMP/CHP solvent mixture, K₂CO₃ base, nucleophilic aromatic substitution conditions |
Why This Matters
The amide activation intrinsic to this monomer eliminates the synthetic step and cost of introducing a separate activating group (e.g., sulfone), simplifying monomer design and improving atom economy in poly(aryl ether amide) production.
- [1] Lucas, M.; Brock, P.J.; Hedrick, J.L. Poly(aryl ether amide)s. Journal of Polymer Science Part A: Polymer Chemistry 1993, 31 (9), 2179–2185. View Source
- [2] Lucas, M.; Hedrick, J.L. Poly(aryl ether amides): Self polymerization of an A-B monomer via amide-activated ether synthesis. Polymer Bulletin 1992, 28 (2), 129–133. View Source
